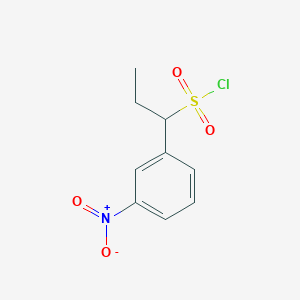
1-(3-Nitrophenyl)propane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Nitrophenyl)propane-1-sulfonyl chloride is an organic compound characterized by a nitro group attached to the benzene ring and a sulfonyl chloride group attached to a propane chain. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3-Nitrophenyl)propane-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the nitration of propane-1-sulfonyl chloride followed by the introduction of the nitro group at the 3-position of the benzene ring. The reaction typically requires strong nitrating agents such as nitric acid and sulfuric acid under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are employed to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Nitrophenyl)propane-1-sulfonyl chloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group, resulting in the formation of 1-(3-aminophenyl)propane-1-sulfonyl chloride.
Substitution: The sulfonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation reactions typically use oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction reactions often employ reducing agents like iron and hydrochloric acid or catalytic hydrogenation.
Substitution reactions are carried out using nucleophiles such as alcohols, amines, or thiols in the presence of a base.
Major Products Formed:
Oxidation products include nitroso derivatives and nitrate esters.
Reduction products include amines and their derivatives.
Substitution products include sulfonamides, sulfates, and sulfonate esters.
Applications De Recherche Scientifique
1-(3-Nitrophenyl)propane-1-sulfonyl chloride is utilized in various scientific research fields:
Chemistry: It serves as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: It is employed in the production of dyes, pigments, and other chemical intermediates.
Mécanisme D'action
The mechanism by which 1-(3-Nitrophenyl)propane-1-sulfonyl chloride exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The molecular pathways involved can vary widely based on the biological context.
Comparaison Avec Des Composés Similaires
1-(3-Nitrophenyl)propane-1-sulfonyl chloride is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other nitrophenyl derivatives, sulfonyl chlorides, and their respective analogs.
Propriétés
Formule moléculaire |
C9H10ClNO4S |
|---|---|
Poids moléculaire |
263.70 g/mol |
Nom IUPAC |
1-(3-nitrophenyl)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H10ClNO4S/c1-2-9(16(10,14)15)7-4-3-5-8(6-7)11(12)13/h3-6,9H,2H2,1H3 |
Clé InChI |
IJNXCXAXXIOCMH-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC(=CC=C1)[N+](=O)[O-])S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


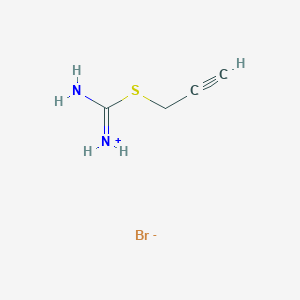
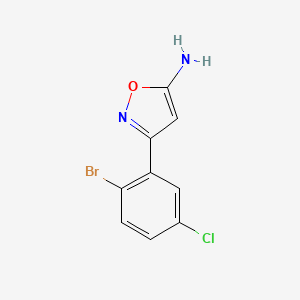

![Methyl 6-ethyl-2-methyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B15327115.png)

![5-Methyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B15327124.png)
![N-[3-[4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide](/img/structure/B15327131.png)
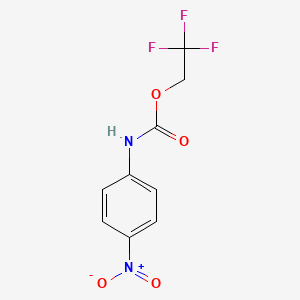
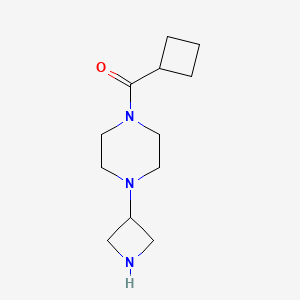
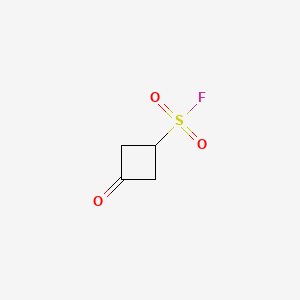
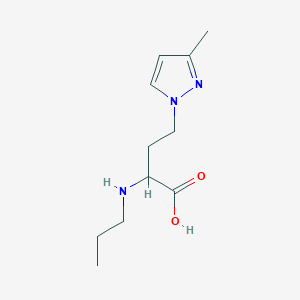
![rac-(1R,2S,5S,6S)-3-azatricyclo[4.2.1.0,2,5]nonane](/img/structure/B15327152.png)
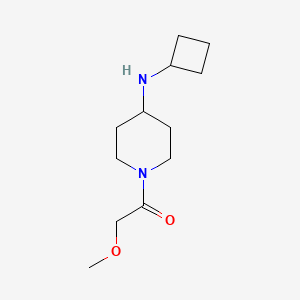
![rac-(2R,3S)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolan-3-amine](/img/structure/B15327167.png)
